Apalutamide D4 is a deuterated analog of apalutamide, a drug primarily used in the treatment of prostate cancer. Apalutamide functions as an androgen receptor antagonist, effectively inhibiting the growth of cancer cells that rely on androgens for proliferation. The introduction of deuterium in apalutamide D4 enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.
Apalutamide was developed by the pharmaceutical company Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2018 for the treatment of non-metastatic castration-resistant prostate cancer. The deuterated variant, apalutamide D4, has been explored for its enhanced pharmacological profiles compared to its non-deuterated counterpart .
Apalutamide D4 is classified as a synthetic organic compound belonging to the class of androgen receptor antagonists. It is specifically designed to target and inhibit androgen receptors, making it relevant in the context of hormone-sensitive cancers.
The synthesis of apalutamide D4 involves several steps that incorporate deuterium into the molecular structure. The general synthetic route includes:
The synthesis can yield apalutamide D4 in a range of 64-76% efficiency after purification . The process utilizes environmentally friendly reagents and conditions, aligning with contemporary green chemistry principles.
Apalutamide D4 retains the core structure of apalutamide but incorporates deuterium atoms at strategic locations. The molecular formula can be represented as C19H20D4N2O2S, indicating the presence of deuterium.
The molecular weight of apalutamide D4 is approximately 348.50 g/mol. Its structural features include:
Apalutamide D4 undergoes various chemical reactions typical for organic compounds, including:
The introduction of deuterium affects the kinetic isotope effects during metabolic processes, which can enhance drug stability and bioavailability .
Apalutamide D4 acts by binding to androgen receptors, preventing androgens from exerting their effects on prostate cancer cells. This blockade inhibits cell proliferation and induces apoptosis in androgen-dependent cancer cells.
Studies indicate that deuterated analogs like apalutamide D4 exhibit higher plasma concentrations and improved pharmacokinetic parameters when compared to non-deuterated versions . This suggests that deuteration may enhance binding affinity or reduce clearance rates.
Relevant data indicates that apalutamide D4 demonstrates favorable thermal stability and resistance to metabolic degradation .
Apalutamide D4 is primarily researched for its potential applications in treating prostate cancer, particularly in cases resistant to conventional therapies. Its enhanced pharmacokinetic properties make it a candidate for further clinical evaluation.
Additionally, ongoing research explores its utility in combination therapies or as part of personalized medicine approaches for patients with specific genetic profiles related to androgen receptor signaling pathways .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: